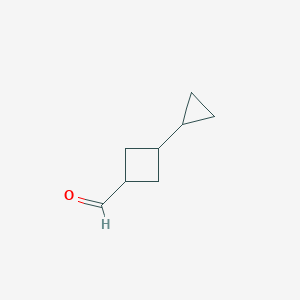
3-Cyclopropylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H12O It is a cycloalkane derivative featuring both cyclopropyl and cyclobutane rings, with an aldehyde functional group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of cyclobutylidene intermediates, followed by selective oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropyl and cyclobutane rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products:
Oxidation: 3-Cyclopropylcyclobutane-1-carboxylic acid.
Reduction: 3-Cyclopropylcyclobutane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cycloalkane derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of strained ring systems on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The strained ring systems may also influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Cyclopropylcarbaldehyde: Contains a cyclopropyl ring with an aldehyde group.
Cyclobutanecarbaldehyde: Contains a cyclobutane ring with an aldehyde group.
Cyclopropylcyclobutanol: Contains cyclopropyl and cyclobutane rings with an alcohol group instead of an aldehyde.
Uniqueness: 3-Cyclopropylcyclobutane-1-carbaldehyde is unique due to the presence of both cyclopropyl and cyclobutane rings in a single molecule, combined with an aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-cyclopropylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-6-3-8(4-6)7-1-2-7/h5-8H,1-4H2 |
InChI Key |
AKBQUHZCXLBJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13233023.png)
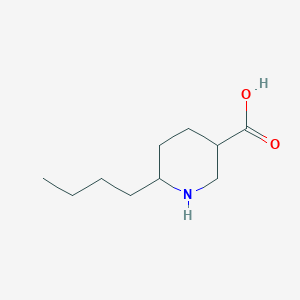
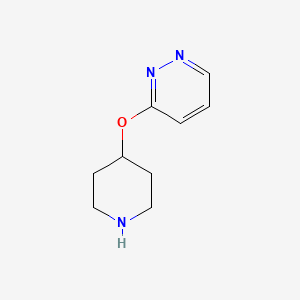
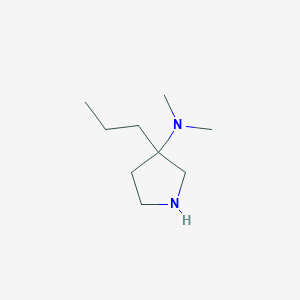
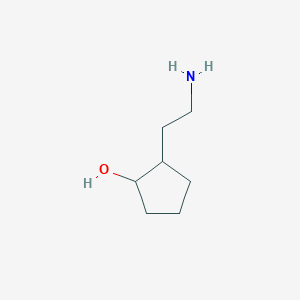
![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)

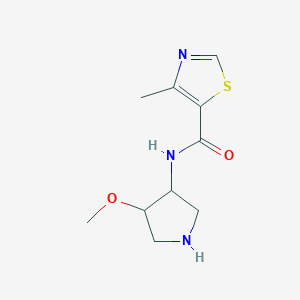
![4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13233058.png)
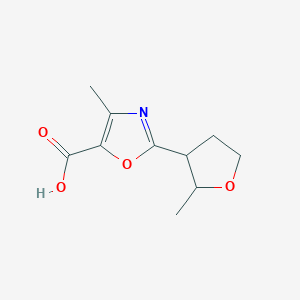
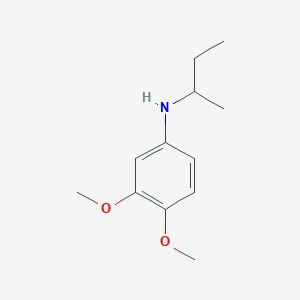
![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)

![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)
